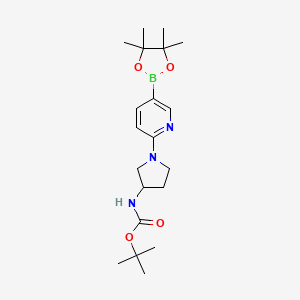![molecular formula C13H14N2 B12880959 3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline CAS No. 918629-89-7](/img/structure/B12880959.png)
3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyrrole ring and a dimethylaniline moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline generally involves the condensation reaction between 3,5-dimethylaniline and pyrrole-2-carbaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline are not well-documented, the general principles of Schiff base synthesis can be applied. Large-scale production would likely involve continuous flow reactors to maintain consistent reaction conditions and high yields. Solvent recovery and recycling would be essential to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: N-oxide derivatives.
Reduction: 3,5-dimethylaniline and pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting cellular processes in microorganisms, leading to antimicrobial effects. The Schiff base structure also allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to various targets.
相似化合物的比较
Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline
- N-((1H-Pyrrol-2-yl)methylene)-2,4-dimethylaniline
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3,5-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its electronic properties and reactivity. This makes it particularly interesting for studies in coordination chemistry and its potential bioactivity.
属性
CAS 编号 |
918629-89-7 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(2)8-13(7-10)15-9-12-4-3-5-14-12/h3-9,14H,1-2H3 |
InChI 键 |
KPHKFSQCDWCRTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N=CC2=CC=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



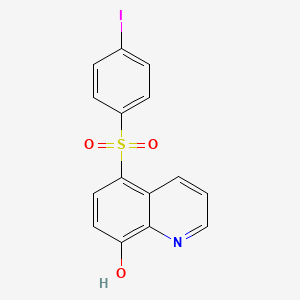
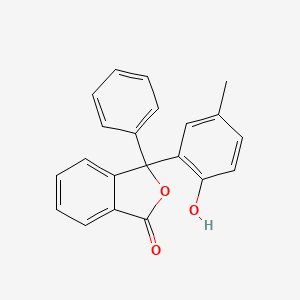
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

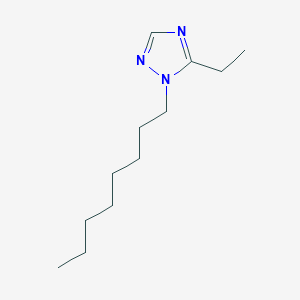
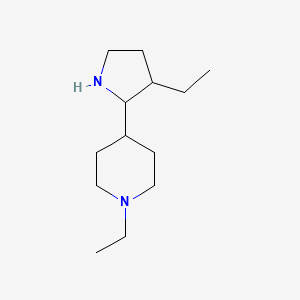
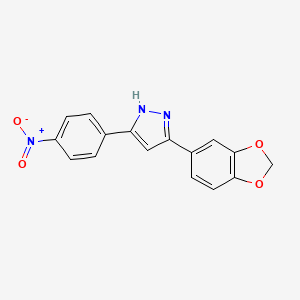
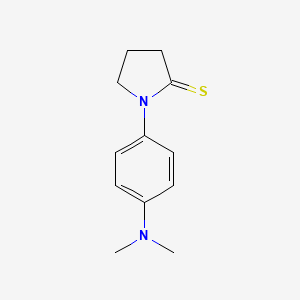
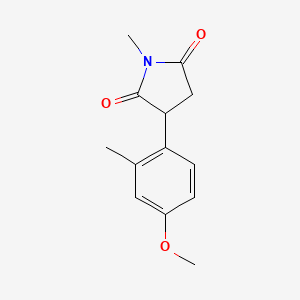
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
